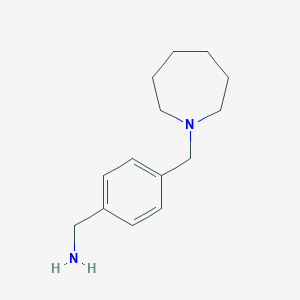

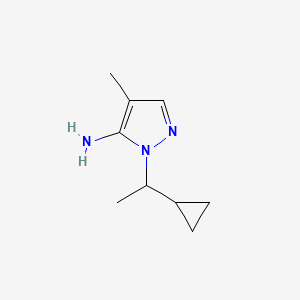

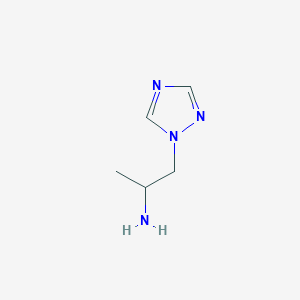

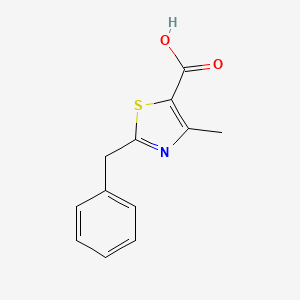

![molecular formula C11H20N4 B1276609 1-[(1,3,5-三甲基-1H-吡唑-4-基)甲基]哌嗪 CAS No. 957514-00-0](/img/structure/B1276609.png)

1-[(1,3,5-三甲基-1H-吡唑-4-基)甲基]哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of 1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazine

The compound 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used as building blocks in the synthesis of pharmaceuticals.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine, they do provide insights into similar compounds. For instance, the synthesis of various piperazine derivatives is described, such as the preparation of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclo condensation . Another example is the synthesis of bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which involves 1,3-dipolar cycloaddition and subsequent reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be quite complex. The structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate, for example, has been determined by X-ray analysis, revealing a nearly planar benzimidazole ring and a piperazine ring in a chair conformation . This information can be useful in predicting the molecular conformation of 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine, although direct structural data for this compound is not provided.

Chemical Reactions Analysis

Piperazine and its derivatives participate in various chemical reactions. For example, piperazine itself can act as an excellent catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous medium . Additionally, piperazine-1,4-diium bis(2-carboxy-1H-pyrazole-4-carboxylate) tetrahydrate forms an extensive network of intermolecular hydrogen bonds, leading to a three-dimensional supramolecular framework . These reactions highlight the versatility of piperazine derivatives in chemical synthesis and their potential for forming complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely depending on their specific substituents. For instance, the antidepressant and antianxiety activities of certain novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been investigated, showing significant biological activity . The binding affinity of various piperazine derivatives to dopamine receptors has also been studied, indicating potential as dopamine receptor ligands . These studies suggest that the physical and chemical properties of 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine would likely include biological activity and receptor binding affinity, although specific data for this compound is not available in the provided papers.

科学研究应用

-

Pesticide Development

- Summary of Application : Compounds containing the 1,3,5-trimethylpyrazole group have been used in the development of pesticides . These compounds have shown good activities against Tetranychus cinnabarinus, Plutella xylostella, and Aphis craccivora .

- Methods of Application : These compounds were synthesized and characterized using 1H-NMR, 13C-NMR, and high-resolution mass spectra (HRMS) .

- Results : Most of the target compounds exhibited moderate to good acaricidal activity against Tetranychus cinnabarinus at a concentration of 400 µg/mL . Some of the target compounds exhibited good insecticidal activities against Plutella xylostella at a concentration of 200 µg/mL . Some of the target compounds exhibited potent anti-aphid activity against Aphis craccivora at a concentration of 200 µg/mL .

-

Fluorescent Probe Development

- Summary of Application : 1,3,5-trisubstituted-1H-pyrazoles have been used in the development of fluorescent probes .

- Methods of Application : These compounds were synthesized via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .

- Results : The synthesized 1,3,5-trisubstituted-1H-pyrazole shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone . One of the compounds has excellent selectivity for Ag+ detection .

-

Development of Malonamide Derivatives

- Summary of Application : New 1,3,5-trimethylpyrazole-containing malonamide derivatives based on pyflubumide have been designed, synthesized, and characterized .

- Methods of Application : These compounds were synthesized and characterized using 1H-NMR, 13C-NMR, and high-resolution mass spectra (HRMS) .

- Results : The target compounds possessed good activities against Tetranychus cinnabarinus, Plutella xylostella, and Aphis craccivora . Some of the compounds exhibited moderate to good acaricidal activity against Tetranychus cinnabarinus at a concentration of 400 µg/mL . Some of the compounds exhibited good insecticidal activities against Plutella xylostella at a concentration of 200 µg/mL . Some of the compounds exhibited potent anti-aphid activity against Aphis craccivora at a concentration of 200 µg/mL .

-

Antileishmanial and Antimalarial Evaluation

- Summary of Application : Hydrazine-coupled pyrazole derivatives have been synthesized and evaluated for their antileishmanial and antimalarial activities .

- Methods of Application : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of one of the compounds .

- Results : The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

-

Development of High-Performance Explosives

- Summary of Application : A promising high-energy compound, 3,4,5-trinitro-1H-pyrazole-1-amine (ATNP), has been synthesized .

- Methods of Application : The structure and thermal stability of ATNP were characterized using FT-IR, NMR spectroscopy, MS, elemental analysis, X-ray single-crystal diffraction, differential scanning calorimetry (DSC), and thermogravimetric-differential thermal analysis (TG-DTG) .

- Results : The results showed that ATNP has good performance and was synthesized through a mild method .

-

Chemical Building Blocks

- Summary of Application : N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl cyclopropanamine is a chemical building block .

- Methods of Application : This compound can be used in the synthesis of other complex molecules .

- Results : The availability and use of this compound can facilitate the development of new chemical entities .

属性

IUPAC Name |

1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4/c1-9-11(10(2)14(3)13-9)8-15-6-4-12-5-7-15/h12H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHLSCHBRJBXFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424501 |

Source

|

| Record name | 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine | |

CAS RN |

957514-00-0 |

Source

|

| Record name | 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

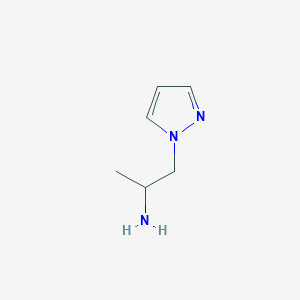

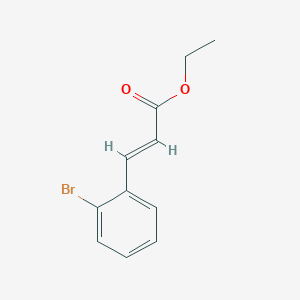

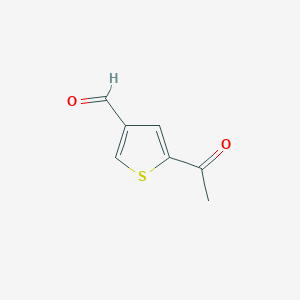

![2-[3-(Aminomethyl)piperidin-1-yl]ethanol](/img/structure/B1276540.png)